8-Azaspiro[4.5]decan-2-ol

PTPN11 SHP2 Tyrosine Phosphatase

A rigid, 3D spirocyclic scaffold essential for precise target engagement in drug discovery. Select this core for developing SHP2 inhibitors (IC50 ~75 nM for derivatives), M1 muscarinic agonists, or lipoxygenase modulators. Its unique non-planar conformation drives superior binding selectivity and metabolic stability, unmatched by flexible amine alternatives. For R&D use only.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B12978800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azaspiro[4.5]decan-2-ol
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CC2(CCNCC2)CC1O
InChIInChI=1S/C9H17NO/c11-8-1-2-9(7-8)3-5-10-6-4-9/h8,10-11H,1-7H2
InChIKeyRLNYCLISEYDAOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Azaspiro[4.5]decan-2-ol: Procurement-Ready Spirocyclic Scaffold for Medicinal Chemistry and Targeted Therapeutics


8-Azaspiro[4.5]decan-2-ol is a nitrogen-containing spirocyclic organic compound characterized by a rigid, non-planar framework consisting of a cyclohexane ring fused to a tetrahydrofuran-like ring via a single nitrogen atom [1]. This compound serves as a versatile synthetic intermediate and a core scaffold in medicinal chemistry, with documented applications in the development of enzyme inhibitors and receptor ligands. Its unique three-dimensional architecture imposes significant steric constraints, influencing both its chemical reactivity and its interactions with biological targets [2].

Why 8-Azaspiro[4.5]decan-2-ol Cannot Be Casually Substituted in Scientific Workflows


The spirocyclic framework of 8-azaspiro[4.5]decan-2-ol imparts a unique three-dimensional conformation that is not replicated by simple acyclic amines or other heterocyclic cores. This rigid, non-planar structure is critical for specific target engagement, as demonstrated in structure-activity relationship (SAR) studies of related azaspiro[4.5]decane derivatives, where even minor modifications to the ring system or substitution pattern drastically alter biological activity and selectivity [1]. Therefore, substituting this scaffold with a generic alternative—such as a flexible piperidine or a differently sized spirocyclic system—would likely result in a loss of desired potency, selectivity, or metabolic stability, as the precise spatial orientation of key functional groups (e.g., the hydroxyl and amine moieties) is essential for molecular recognition [2].

Quantitative Differentiation of 8-Azaspiro[4.5]decan-2-ol: Direct Comparative Data for Informed Procurement


PTPN11 Inhibitory Activity: Potency Benchmarking Against a Key Oncogenic Target

A derivative of 8-azaspiro[4.5]decan-2-ol, specifically (2S,4R)-4-Amino-8-(3-(2-amino-3-chloropyridin-4-yl)-1H-pyrazolo[3,4-b]pyrazin-6-yl)-8-azaspiro[4.5]decan-2-ol, demonstrates potent inhibition of the E76K mutant of human PTPN11 (SHP2), a validated oncogenic target. This activity is derived from a patented series of heterocyclic PTPN11 inhibitors [1].

PTPN11 SHP2 Tyrosine Phosphatase Cancer Therapeutics

Lipoxygenase Inhibition: A Broad-Spectrum Anti-Inflammatory Profile Supported by Multiple Enzyme Targets

8-Azaspiro[4.5]decan-2-ol is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. It also exhibits inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) to a lesser extent. Additionally, the compound functions as an antioxidant in fats and oils [1].

Lipoxygenase COX Inflammation Antioxidant

M1 Muscarinic Agonist Scaffold: Differentiated Selectivity Profile from In-Class SAR Studies

Structure-activity relationship (SAR) studies on a closely related series of 1-oxa-8-azaspiro[4.5]decane compounds demonstrate that this spirocyclic scaffold can be optimized to achieve preferential affinity for M1 muscarinic receptors over M2 receptors. Key compounds in this series exhibited potent antiamnesic activity with a significant separation from hypothermia-inducing activity (a marker of cholinergic side effects), outperforming the reference compound RS86 [1].

Muscarinic M1 Agonist Alzheimer's Disease Cognitive Enhancement Selectivity

Procurement-Driven Application Scenarios for 8-Azaspiro[4.5]decan-2-ol


Oncology Drug Discovery: Development of Next-Generation SHP2 (PTPN11) Inhibitors

The demonstrated activity of a 8-azaspiro[4.5]decan-2-ol derivative against PTPN11 (IC50 = 75 nM) [1] positions this scaffold as a valuable starting point for medicinal chemistry programs targeting SHP2-dependent cancers. Researchers can procure this compound to design and synthesize novel inhibitors for the treatment of leukemias, melanomas, and solid tumors where SHP2 plays a critical role.

Neuroscience Research: Probing M1 Muscarinic Receptors for Cognitive Disorders

Based on SAR studies of related 1-oxa-8-azaspiro[4.5]decane analogs, this core scaffold can be leveraged to create highly selective M1 muscarinic receptor agonists with a potentially improved safety margin [2]. This makes 8-azaspiro[4.5]decan-2-ol a strategic procurement choice for laboratories investigating novel treatments for Alzheimer's disease, schizophrenia, and other cognitive impairments where cholinergic signaling is dysregulated.

Inflammation and Oxidative Stress Research: Multi-Target Modulator of Arachidonic Acid Cascade

The documented activity as a potent lipoxygenase inhibitor, combined with ancillary COX inhibition and antioxidant properties [3], makes this compound a useful tool for studying complex inflammatory processes. It is particularly well-suited for research models where simultaneous modulation of multiple eicosanoid pathways is desired, offering a different pharmacological profile than highly selective inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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